4-(4-Nitrothiophen-2-yl)thiazol-2-amine
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Overview
Description
4-(4-Nitrothiophen-2-yl)thiazol-2-amine is a heterocyclic compound with the molecular formula C7H5N3O2S2 and a molecular weight of 227.27 g/mol . This compound features a thiazole ring substituted with a nitrothiophene group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrothiophen-2-yl)thiazol-2-amine typically involves the reaction of 4-nitrothiophene-2-carbaldehyde with thiourea in the presence of a base such as potassium hydroxide. The reaction is carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrothiophen-2-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Coupling Reactions: The compound can undergo coupling reactions with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Aryl halides, palladium catalyst, base such as potassium carbonate.
Major Products Formed
Reduction: 4-(4-Aminothiophen-2-yl)thiazol-2-amine.
Substitution: Various substituted thiazole derivatives.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
4-(4-Nitrothiophen-2-yl)thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of organic electronic materials due to its conjugated structure.
Mechanism of Action
The mechanism of action of 4-(4-Nitrothiophen-2-yl)thiazol-2-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitro and thiazole functional groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in biological effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(4-nitrophenyl)thiazole: Similar structure but with a phenyl group instead of a thiophene group.
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Similar structure but with a chlorine substituent instead of a nitro group.
Uniqueness
4-(4-Nitrothiophen-2-yl)thiazol-2-amine is unique due to the presence of both nitro and thiophene groups, which confer distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S2/c8-7-9-5(3-14-7)6-1-4(2-13-6)10(11)12/h1-3H,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDCKELICOIXSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1[N+](=O)[O-])C2=CSC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206873 |
Source
|
Record name | 2-Thiazolamine, 4-(4-nitro-2-thienyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58139-51-8 |
Source
|
Record name | Thiazole, 2-amino-4-(4-nitro-2-thienyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058139518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiazolamine, 4-(4-nitro-2-thienyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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